GLPG0187

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting Bone Resorption and Angiogenesis

Research has shown that GLPG-0187 effectively inhibits osteoclastic bone resorption and angiogenesis both in cell cultures and in animal models . This suggests its potential application in treating conditions associated with excessive bone resorption, such as osteoporosis, and diseases where abnormal blood vessel growth is a concern, like cancer.

Suppressing Epithelial-Mesenchymal Transition (EMT)

Studies have demonstrated that GLPG-0187 can suppress epithelial-mesenchymal transition (EMT) in cancer cells . EMT is a critical process that allows epithelial cells to transform into mesenchymal cells, which are more motile and invasive. This ability to suppress EMT suggests that GLPG-0187 could be a promising therapeutic candidate for cancers that rely on EMT for metastasis.

Inducing Detachment and Necrosis in Glioma Cells

Research indicates that GLPG-0187 can induce detachment and necrosis (cell death) in specific types of glioma cells, a form of brain cancer . This suggests its potential application in developing new therapies for gliomas.

GLPG0187 is a non-peptide antagonist of integrin receptors, specifically targeting the integrin alpha v beta 3 and alpha v beta 5. This compound has demonstrated significant inhibitory effects on various biological processes, including osteoclastogenesis, angiogenesis, and migrasome biogenesis. The chemical structure of GLPG0187 is characterized by its ability to bind to integrin receptors with high affinity, as indicated by its inhibitory concentration values (IC50) ranging from 1.2 to 3.7 nM .

Glpg-0187 acts as a selective antagonist of αv integrins, primarily αvβ3 and αvβ1 [, ]. These integrins are involved in tumor progression by promoting angiogenesis (blood vessel formation) and bone resorption (breakdown of bone tissue), which cancer cells exploit for growth and metastasis []. By blocking integrin function, Glpg-0187 disrupts these processes, potentially hindering tumor growth and spread [, ].

Studies have shown that Glpg-0187 inhibits osteoclastogenesis (formation of bone-resorbing cells), angiogenesis, and epithelial-mesenchymal transition (a process by which cancer cells become more invasive) in laboratory models [].

GLPG0187 functions primarily through its interaction with integrin receptors, thereby inhibiting downstream signaling pathways that are crucial for cell adhesion and migration. The compound's mechanism involves blocking the binding of ligands such as fibronectin and vitronectin to integrins, which is essential for various cellular functions including angiogenesis and bone resorption .

In vitro studies have shown that GLPG0187 can significantly reduce the formation of osteoclasts—cells responsible for bone resorption—by inhibiting the signaling pathways activated by integrins . This inhibition leads to decreased bone loss in vivo, making GLPG0187 a potential therapeutic candidate for conditions involving excessive bone resorption.

GLPG0187 has been extensively studied for its biological activity in various preclinical models. It has shown promise in inhibiting angiogenesis both in vitro and in vivo, which is critical for tumor growth and metastasis. In mouse models of cancer, GLPG0187 effectively inhibited the formation and progression of bone and visceral metastases associated with prostate and breast cancers .

The synthesis of GLPG0187 involves several steps typical of organic synthesis techniques used for creating non-peptide antagonists. While specific synthetic routes are proprietary and not fully disclosed in the literature, it generally includes:

- Formation of key intermediates: The synthesis begins with the preparation of specific building blocks that contain functional groups necessary for binding to integrin receptors.

- Coupling reactions: These intermediates undergo coupling reactions to form the final structure of GLPG0187.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The exact details of these methods are often protected by intellectual property laws and may vary among manufacturers .

GLPG0187 has potential applications in several therapeutic areas:

- Oncology: Due to its ability to inhibit tumor growth and metastasis by targeting integrin-mediated processes.

- Bone Disorders: It may be used in treating conditions characterized by excessive bone resorption, such as osteoporosis or metastatic bone disease.

- Angiogenesis-related Diseases: As an anti-angiogenic agent, it could be beneficial in diseases where abnormal blood vessel formation is a concern.

Research continues into the broader applications of GLPG0187 within these fields .

Interaction studies have focused on understanding how GLPG0187 affects integrin-mediated signaling pathways. In particular:

- Integrin Inhibition: Studies demonstrate that GLPG0187 effectively inhibits the interaction between integrins and their extracellular matrix ligands, leading to reduced cell migration and adhesion.

- Combination Therapies: Research suggests potential benefits when combined with other therapeutic agents that target different pathways involved in cancer progression or bone metabolism .

These interactions highlight the importance of further studies to optimize treatment regimens involving GLPG0187.

GLPG0187 shares similarities with other integrin antagonists but exhibits unique properties that may enhance its therapeutic profile:

| Compound Name | Mechanism | IC50 (nM) | Unique Features |

|---|---|---|---|

| Cilengitide | Integrin αvβ3 antagonist | ~10 | Peptide-based; less potent |

| SAR407899 | Dual ROCK1/ROCK2 inhibitor | Variable | Targets Rho-associated kinases |

| EMD1214063 | Integrin αvβ3 antagonist | ~5 | Focused on glioma therapy |

GLPG0187's potency as a non-peptide antagonist offers advantages over peptide-based compounds like cilengitide, particularly in terms of stability and administration routes . Its broader spectrum of activity against multiple integrins also differentiates it from other similar compounds.

Chemical Formula (C29H37N7O5S) and Molecular Weight (595.7 g/mol)

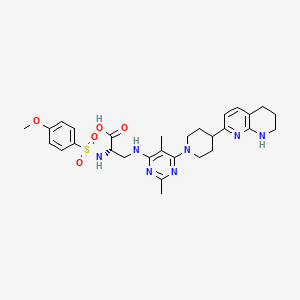

GLPG0187 is a complex organic compound characterized by its molecular formula C29H37N7O5S and a molecular weight of 595.7 g/mol [1] [2] [3]. The compound possesses a sophisticated molecular architecture that incorporates multiple heterocyclic systems and functional groups within its structure [1]. The Chemical Abstracts Service registry number for GLPG0187 is 1320346-97-1, providing its unique chemical identifier [1] [2] [3].

The complete International Union of Pure and Applied Chemistry name for this compound is (2S)-3-({2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl}amino)-2-(4-methoxybenzenesulfonamido)propanoic acid [1] [2] [8]. This systematic nomenclature reflects the compound's complex structural features and stereochemical configuration.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation: COc1ccc(cc1)S(=O)(=O)NC@@HC(O)=O [1] [2] [8]. The International Chemical Identifier Key for GLPG0187 is CXHCNOMGODVIKB-VWLOTQADSA-N, which provides a unique fingerprint for the molecular structure [1] [2] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H37N7O5S | [1] [2] [3] |

| Molecular Weight | 595.7 g/mol | [1] [2] [3] |

| CAS Number | 1320346-97-1 | [1] [2] [3] |

| InChI Key | CXHCNOMGODVIKB-VWLOTQADSA-N | [1] [2] [8] |

Structural Components and Functional Groups

GLPG0187 exhibits a complex molecular architecture comprising multiple distinct structural domains and functional groups [2]. The compound belongs to the class of organic compounds known as naphthyridines, which are characterized by the presence of a naphthyridine moiety [2]. This bicyclic nitrogen heterocycle forms a critical component of the molecule's overall structure [2].

The compound contains several key functional groups that contribute to its chemical properties and biological activity. The carboxylic acid group (-COOH) is located within the alanine side chain portion of the molecule [1] [2]. A sulfonamide functional group (-SO2NH-) is present as part of the benzenesulfonamide moiety, which represents a significant structural feature [1] [2].

Multiple amine functionalities are incorporated within the molecular framework, including secondary amine groups (-NH-) found in the pyrimidine-alanine linker and the naphthyridine system [2]. Tertiary amine groups (-N<) are present at the piperidine nitrogen and pyrimidine nitrogen positions [2].

The heterocyclic systems within GLPG0187 include a pyrimidine ring serving as the central heterocycle, a piperidine ring representing a six-membered saturated nitrogen-containing ring, and the aforementioned naphthyridine bicyclic system [2]. Additionally, the molecule contains a methoxy group (-OCH3) positioned at the para-position of the benzene ring [2].

The aromatic character of GLPG0187 is contributed by two benzene ring systems: one within the methoxybenzenesulfonyl moiety and another as part of the naphthyridine structure [2]. The compound features a total of five ring systems, contributing to its structural complexity [2].

| Functional Group | Chemical Structure | Count | Location |

|---|---|---|---|

| Carboxylic Acid | -COOH | 1 | Alanine side chain |

| Sulfonamide | -SO2NH- | 1 | Benzenesulfonamide moiety |

| Secondary Amine | -NH- | 2 | Pyrimidine-alanine linker, Naphthyridine |

| Tertiary Amine | -N< | 2 | Piperidine nitrogen, Pyrimidine nitrogen |

| Pyrimidine | C4H4N2 | 1 | Central heterocycle |

| Piperidine | C5H11N | 1 | Six-membered saturated ring |

| Naphthyridine | C8H6N2 | 1 | Bicyclic nitrogen heterocycle |

| Methoxy Group | -OCH3 | 1 | Para-position of benzene ring |

Physical Characteristics

GLPG0187 exists as a solid powder under standard conditions, exhibiting a white coloration [7] [10]. The compound demonstrates characteristic odor properties typical of organic pharmaceutical compounds [10]. The physical state remains stable as a crystalline solid, which is advantageous for pharmaceutical handling and storage applications [2] [10].

The density of GLPG0187 has been predicted to be approximately 1.43 g/cm³, indicating a relatively dense solid structure [5]. However, specific experimental determinations of melting point and boiling point have not been established, with these thermal transition temperatures currently listed as undetermined [10].

The compound exhibits limited aqueous solubility, with water solubility measured at less than 0.1 mg/mL, effectively rendering it insoluble in aqueous media [17]. This poor water solubility represents a significant physical characteristic that influences formulation strategies. In contrast, GLPG0187 demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where solubility ranges from 5.96 to 12.5 mg/mL depending on preparation conditions [3] [17].

The compound's molecular size and complexity are reflected in its polar surface area of 158.67 Ų [2] [3]. GLPG0187 contains four hydrogen bond donor sites and ten to eleven hydrogen bond acceptor sites, contributing to its intermolecular interaction profile [2] [3]. The molecule exhibits nine to ten rotatable bonds, indicating moderate conformational flexibility [2] [5].

The lipophilicity of GLPG0187 is characterized by a logarithmic partition coefficient (LogP) value ranging from 3.07 to 3.08, indicating significant lipophilic character [2] [5]. This property, combined with the predicted bioavailability of zero, suggests challenges in oral drug delivery [2].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid powder | [2] [10] |

| Color | White | [7] |

| Density | 1.43 g/cm³ (predicted) | [5] |

| Water Solubility | <0.1 mg/mL | [17] |

| DMSO Solubility | 5.96-12.5 mg/mL | [3] [17] |

| Polar Surface Area | 158.67 Ų | [2] [3] |

| LogP | 3.07-3.08 | [2] [5] |

| Rotatable Bonds | 9-10 | [2] [5] |

Chemical Properties and Stability

GLPG0187 demonstrates chemical stability under recommended storage conditions, maintaining its molecular integrity when properly handled [18]. The compound exhibits stable chemical properties that are essential for pharmaceutical applications and long-term storage requirements [18].

Thermal decomposition characteristics of GLPG0187 have not been fully determined, with decomposition temperature remaining unestablished in current literature [10] [18]. The compound does not present explosion hazards under normal handling conditions, and it is classified as non-flammable in its solid state [10].

The chemical stability profile indicates that GLPG0187 remains stable when stored under controlled temperature conditions [18]. The compound shows no significant reactivity under standard atmospheric conditions, with no reported hazardous decomposition products under normal storage parameters [18].

The pH applicability for GLPG0187 is listed as not applicable due to its limited aqueous solubility characteristics [10]. This property is consistent with the compound's physical behavior in aqueous systems and influences its formulation requirements.

Chemical reactivity studies have not identified specific incompatible materials or conditions that would lead to hazardous reactions [18]. The compound maintains its chemical integrity across a range of storage conditions when appropriate handling protocols are followed [18].

The stability testing requirements for GLPG0187 include thermal decomposition studies to establish safe handling parameters and degradation monitoring protocols [18]. These studies are essential for establishing appropriate storage conditions and shelf-life determinations for pharmaceutical applications.

| Stability Parameter | Characteristic | Reference |

|---|---|---|

| Chemical Stability | Stable under recommended conditions | [18] |

| Thermal Decomposition | Not determined | [10] [18] |

| Flammability | Non-flammable | [10] |

| Explosion Hazard | Not present | [10] |

| Reactivity | No data available | [18] |

| Incompatible Materials | None identified | [18] |

Synthesis and Manufacturing Considerations

The synthesis and manufacturing of GLPG0187 requires sophisticated pharmaceutical chemistry approaches due to its complex molecular structure [21] [24]. As a small molecule pharmaceutical compound, GLPG0187 represents an advanced synthetic challenge that necessitates multi-step organic synthesis procedures [21].

The manufacturing classification of GLPG0187 falls within the category of investigational pharmaceutical compounds, currently in Phase I clinical development status [21] [24]. This developmental stage requires adherence to Good Manufacturing Practice guidelines and stringent quality control measures throughout the production process [24].

Quality control specifications for GLPG0187 mandate high-performance liquid chromatography analysis to ensure purity levels of 97% or greater [3] [4]. This purity standard is essential for clinical applications and requires sophisticated purification methodologies during the manufacturing process [3] [4].

Solvent requirements for GLPG0187 synthesis and formulation present unique challenges due to the compound's limited aqueous solubility [17]. Dimethyl sulfoxide serves as the primary solvent for dissolution during analytical and formulation procedures [17]. For in vivo applications, specialized solvent systems have been developed, including combinations of dimethyl sulfoxide, polyethylene glycol 300, and saline solutions [17].

Storage and stability considerations require controlled temperature environments, with powder forms remaining stable for three years when stored at -20°C and two years at 4°C [2] [3] [17]. These storage requirements necessitate cold chain management throughout the manufacturing and distribution processes [17].

The manufacturing scale for GLPG0187 is currently limited to clinical trial quantities, reflecting its investigational status [24]. Scale-up considerations must account for the compound's complex synthesis requirements and stringent purity specifications [24].

Formulation development strategies must address the poor water solubility characteristics through specialized delivery systems and solubilization approaches [17]. Multiple formulation strategies have been investigated, including suspended solutions and complex solvent systems to achieve appropriate bioavailability [17].

| Manufacturing Aspect | Requirement | Consideration |

|---|---|---|

| Purity Specification | ≥97% (HPLC) | [3] [4] |

| Storage Temperature | -20°C (powder, 3 years) | [2] [3] [17] |

| Development Status | Phase I clinical | [21] [24] |

| Quality Control | HPLC analysis | [3] [4] |

| Solvent Systems | DMSO, specialized formulations | [17] |

| Manufacturing Scale | Clinical trial quantities | [24] |

| Regulatory Status | Investigational new drug | [21] [24] |

The synthesis of GLPG0187 requires expertise in heterocyclic chemistry, particularly in the construction of naphthyridine and pyrimidine ring systems [2]. The stereochemical control necessary for the (2S)-configuration of the alanine residue adds additional complexity to the synthetic route [1] [2].

Manufacturing considerations include the implementation of analytical methods for monitoring impurities and degradation products throughout the production process [18]. Stability testing protocols must be established to ensure product quality during storage and handling [18].